REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N:4]([CH3:12])[C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8].C(N(CC)CC)C.S(=O)(=O)=O.N1C=CC=CC=1.CO>ClCCl.CS(C)=O>[CH3:12][N:4]([CH2:3][CH:2]=[O:1])[C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:8])[CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
24.52 g
|
Type
|
reactant
|
Smiles
|
OCCN(C(OC(C)(C)C)=O)C
|
Name
|
|
Quantity
|
39 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
340 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O.N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at ambient temperature under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour 20 minutes
|
Duration
|
20 min
|
Type
|
CONCENTRATION
|
Details
|
Concentrated to a total volume of ˜250 mL
|
Type
|
WASH
|
Details
|
Washed with 3×250 mL H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent evaporated
|
Type
|
DISTILLATION
|
Details
|
Distilled at 75° C. (3 mm Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(OC(C)(C)C)=O)CC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.83 g | |
YIELD: CALCULATEDPERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |